molecular formula C14H12O B12520480 (E)-4-(2-Naphthyl)-but-3-en-2-one CAS No. 51557-10-9

(E)-4-(2-Naphthyl)-but-3-en-2-one

Cat. No.: B12520480
CAS No.: 51557-10-9
M. Wt: 196.24 g/mol
InChI Key: ANSMNUDVLLXIEM-VOTSOKGWSA-N
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Description

(E)-4-(2-Naphthyl)-but-3-en-2-one is an organic compound characterized by the presence of a naphthyl group attached to a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-Naphthyl)-but-3-en-2-one typically involves the aldol condensation reaction. One common method is the reaction between 2-naphthaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-Naphthyl)-but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound to naphthylbutanol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Naphthylbutanol derivatives

    Substitution: Halogenated or nitrated naphthyl derivatives

Scientific Research Applications

(E)-4-(2-Naphthyl)-but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-(2-Naphthyl)-but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-Furyl)-1-(2-Naphthyl)-2-propen-1-one
  • 1-(2-Naphthyl)-2-propen-1-one

Uniqueness

(E)-4-(2-Naphthyl)-but-3-en-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the naphthyl group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

51557-10-9

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

(E)-4-naphthalen-2-ylbut-3-en-2-one

InChI

InChI=1S/C14H12O/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h2-10H,1H3/b7-6+

InChI Key

ANSMNUDVLLXIEM-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(=O)C=CC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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